molecular formula C9H12N2O2 B14850951 4-Hydroxy-N-methyl-2-(methylamino)benzamide

4-Hydroxy-N-methyl-2-(methylamino)benzamide

Cat. No.: B14850951
M. Wt: 180.20 g/mol
InChI Key: FVRQLYZHFOKVGO-UHFFFAOYSA-N
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Description

4-Hydroxy-N-methyl-2-(methylamino)benzamide is a benzamide derivative known for its diverse applications in various fields, including pharmaceuticals, industrial chemistry, and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N-methyl-2-(methylamino)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method includes the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N-methyl-2-(methylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group into a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 4-Hydroxy-N-methyl-2-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the biological context. For instance, benzamide derivatives are known to exhibit antiplatelet activity by inhibiting specific enzymes involved in platelet aggregation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-N-methyl-2-(methylamino)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

4-hydroxy-N-methyl-2-(methylamino)benzamide

InChI

InChI=1S/C9H12N2O2/c1-10-8-5-6(12)3-4-7(8)9(13)11-2/h3-5,10,12H,1-2H3,(H,11,13)

InChI Key

FVRQLYZHFOKVGO-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)O)C(=O)NC

Origin of Product

United States

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